N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE
Overview
Description
N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE is a complex organic compound characterized by its unique structure, which includes an azepane sulfonyl group, an oxadiazole ring, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Azepane Sulfonyl Group: This step involves the sulfonylation of an azepane derivative using a sulfonyl chloride in the presence of a base.
Coupling Reactions: The final steps involve coupling the oxadiazole intermediate with the azepane sulfonyl derivative and the nitroaniline moiety using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Cyclization: The oxadiazole ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups at the sulfonyl position.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE involves its interaction with specific molecular targets. The azepane sulfonyl group can interact with enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-({5-[4-(MORPHOLINE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE
- N-[3-({5-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE
Uniqueness
The uniqueness of N-[3-({5-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)PROPYL]-4-METHANESULFONYL-2-NITROANILINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane sulfonyl group, in particular, differentiates it from other similar compounds and may contribute to its unique activity profile.
Properties
IUPAC Name |
N-[3-[[5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]propyl]-4-methylsulfonyl-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O7S3/c1-38(32,33)20-11-12-21(22(17-20)29(30)31)25-13-6-16-37-24-27-26-23(36-24)18-7-9-19(10-8-18)39(34,35)28-14-4-2-3-5-15-28/h7-12,17,25H,2-6,13-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOQHMGZWSHSGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NCCCSC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O7S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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